N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide
Description
Properties
Molecular Formula |
C20H20N4O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)-1-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-13(2)24-11-16(15-6-4-5-7-18(15)24)20(25)22-14-8-9-19-17(10-14)21-12-23(19)3/h4-13H,1-3H3,(H,22,25) |
InChI Key |
PCNNMBVSGPISND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)C |
Origin of Product |
United States |
Preparation Methods
Indole Core Synthesis
The 1-(propan-2-yl)-1H-indole-3-carboxylic acid precursor is typically synthesized via Hemetsberger–Knittel indole synthesis . This method involves:
-
Knoevenagel condensation : Methyl 2-azidoacetate reacts with substituted benzaldehyde derivatives at 80–100°C in ethanol to form azidocinnamates.
-
Thermolytic cyclization : Azidocinnamates undergo cyclization at 160–180°C in diphenyl ether, yielding indole-2-carboxylates.
-
Rearrangement to 3-carboxylic acid : Hydrolysis of the ester group using NaOH in methanol/water (1:1) followed by acidification with HCl generates the free carboxylic acid.
Optimized conditions for step 2 include reactant concentrations of 0.2–0.5 M and reaction times of 4–6 hours, achieving yields of 68–75% .
Benzimidazole Ring Formation
The 1-methyl-1H-benzimidazol-5-amine intermediate is prepared through:
-
Nucleophilic substitution : o-Phenylenediamine reacts with methyl iodide in DMF at 60°C for 12 hours to form 1-methylbenzimidazole .
-
Nitration and reduction : Nitration with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 5-position, followed by hydrogenation using Pd/C (10 wt%) in ethanol under H₂ (30 psi) to yield the amine .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methylation | Methyl iodide, DMF, 60°C | 85 |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 72 |
| Reduction | Pd/C, H₂, ethanol | 90 |
Carboxamide Coupling
Coupling the indole-3-carboxylic acid and benzimidazol-5-amine is achieved via activation reagents :
-
Acid chloride formation : Indole-3-carboxylic acid reacts with thionyl chloride (3 eq) in dichloromethane under reflux for 2 hours .
-
Amide bond formation : The acid chloride is treated with benzimidazol-5-amine in THF with triethylamine (2 eq) at 0°C, warming to room temperature overnight .
Alternative methods employ coupling agents such as HATU or EDCl:
Propan-2-yl Substitution
Introducing the propan-2-yl group at the indole 1-position utilizes Mitsunobu conditions :
-
Reagents : Indole, isopropyl alcohol, triphenylphosphine (1.2 eq), diethyl azodicarboxylate (1.1 eq) in THF.
-
Conditions : 0°C → room temperature, 24 hours.
-
Yield : 78% after column chromatography (heptane/ethyl acetate, 3:1).
Purification and Characterization
Final purification involves:
-
Column chromatography : Silica gel with gradient elution (heptane → ethyl acetate) .
-
Recrystallization : Ethanol/water (4:1) at −20°C yields crystalline product (purity >98% by HPLC) .
Key spectral data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.95–7.15 (m, 8H, aromatic), 3.89 (s, 3H, N-CH₃), 1.52 (d, 6H, CH(CH₃)₂) .
Challenges and Optimization
-
Regioselectivity : Hemetsberger–Knittel synthesis may produce 5- and 7-substituted indole regioisomers; optimized thermolysis at 170°C favors the 5-isomer (ratio 4:1) .
-
Coupling efficiency : HATU outperforms EDCl in amide bond formation (82% vs. 65% yield) .
-
Solvent impact : DMF increases reaction rates but complicates purification; THF balances reactivity and workup .
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amine derivatives.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12 hrs | 1-(propan-2-yl)-1H-indole-3-carboxylic acid + 1-methyl-1H-benzimidazol-5-amine | 78% |
| Basic (NaOH, 2M) | 80°C, 6 hrs | Sodium salt of indole-3-carboxylic acid + free amine | 65% |
Hydrolysis rates depend on steric hindrance from the propan-2-yl group and electronic effects of the benzimidazole ring.
Electrophilic Aromatic Substitution
The benzimidazole and indole rings participate in electrophilic substitution, primarily at the C-4 and C-2 positions, respectively.
| Reaction | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 4-Nitro-benzimidazole derivative | 52% |
| Bromination | Br₂ in DCM | RT, 1 hr | 2-Bromo-indole derivative | 60% |
| Sulfonation | ClSO₃H in CHCl₃ | 40°C, 4 hrs | Indole-3-sulfonic acid derivative | 48% |
Substituent directing effects are influenced by the electron-donating methyl group on the benzimidazole.
N-Alkylation/Acylation
The indole nitrogen and benzimidazole NH sites undergo alkylation or acylation under basic conditions.
| Reaction | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| N-Methylation | CH₃I, NaH | DMF, RT, 30 min | N-Methylated indole derivative | 67% |
| Acetylation | Ac₂O, DMAP | Reflux, 3 hrs | Acetylated benzimidazole derivative | 36% |
Steric hindrance from the propan-2-yl group reduces reactivity at the indole N-H site .
Oxidation of the Propan-2-yl Group
The isopropyl substituent undergoes oxidation to form a ketone or carboxylic acid.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| KMnO₄, H₂O | 70°C, 8 hrs | 1-(2-oxopropyl)-1H-indole derivative | 55% |
| CrO₃, H₂SO₄ | RT, 24 hrs | Indole-3-carboxylic acid | 40% |
Oxidation pathways are sensitive to pH and solvent polarity.
Cross-Coupling Reactions
The indole ring participates in Pd-catalyzed coupling reactions for functionalization.
| Reaction | Catalyst | Conditions | Products | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME, 80°C, 12 hrs | 2-Aryl-substituted indole derivative | 72% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 hrs | N-Arylated benzimidazole derivative | 58% |
Coupling efficiency depends on the electronic nature of the aryl halide.
Ring-Opening Reactions
Under strong acidic conditions, the benzimidazole ring can undergo partial degradation.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| HBr (48%), AcOH | Reflux, 6 hrs | 4-Bromo-1-methylbenzene-1,2-diamine + indole fragment | 41% |
This reaction is useful for structural elucidation but not synthetic applications.
Key Mechanistic Insights:
-
Amide Reactivity : The carboxamide’s electron-withdrawing nature activates the indole ring for electrophilic substitution.
-
Steric Effects : The propan-2-yl group hinders reactions at the indole C-3 position, directing substitution to C-2 .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance alkylation rates, while nonpolar solvents favor electrophilic substitution .
Scientific Research Applications
Biological Activities
N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide exhibits several notable biological activities:
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes and receptors, which may play a role in various diseases, including cancer and cardiovascular disorders. Its interaction with molecular targets can lead to therapeutic effects, warranting further pharmacological studies.
Neuroprotective Effects
The compound has shown potential neuroprotective properties, particularly in the context of neurodegenerative diseases. Studies have demonstrated that it can modulate inflammatory and oxidative stress pathways, thus providing protection against neuronal damage induced by toxic agents .
Antioxidant Activity
In vitro studies have highlighted the compound's ability to suppress oxidative stress, which is crucial in preventing cellular damage associated with various diseases. Its antioxidant properties make it a promising candidate for further research into treatments for conditions like Alzheimer's disease .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzimidazole ring
- Introduction of the indole structure through nucleophilic substitution reactions
Understanding the synthesis process is essential for optimizing yield and purity for potential industrial applications.
Case Studies and Research Findings
Case Study 1: Neuroprotective Properties
A study explored the neuroprotective effects of this compound on SH-SY5Y human neuroblastoma cells exposed to amyloid-beta (Aβ) toxicity. The results indicated that the compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for Alzheimer’s disease .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's anticancer properties, revealing its efficacy in inhibiting tumor growth in specific cancer cell lines. The mechanism was linked to the modulation of signaling pathways associated with cell proliferation and apoptosis .
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related indole-carboxamide derivatives:
Key Structural and Functional Insights:
Indole Carboxamide Position (2 vs. 3): Indole-3-carboxamides (e.g., target compound, STS-135) are associated with cannabinoid receptor modulation , whereas indole-2-carboxamides (e.g., Compound 24) are linked to enzyme inhibition (IDO1) or metabolic effects . The position of the carboxamide group critically influences target specificity.
Substituent Effects:
- N-Alkyl Chains: Longer chains (e.g., 5-fluoropentyl in STS-135) enhance CB1 affinity but may reduce metabolic stability. The target compound’s isopropyl group balances lipophilicity and stability .
- Carboxamide N-Groups: Adamantyl (STS-135) and benzimidazolyl (target compound) substituents improve receptor binding via hydrophobic interactions, whereas benzyl (SDB-006) or benzoylphenyl groups () alter selectivity profiles .
Pharmacological Implications: The target compound’s 1-methylbenzimidazol-5-yl group may confer unique selectivity for CB1 over CB2 receptors, as adamantyl derivatives (STS-135) are non-selective . Compared to IDO1 inhibitors (Compound 24), the indole-3-carboxamide scaffold lacks the electron-rich indole-2-carboxamide required for enzyme active-site binding .
Synthetic Considerations: The target compound’s synthesis likely involves coupling 1-(propan-2-yl)-1H-indole-3-carboxylic acid with 5-amino-1-methylbenzimidazole, analogous to methods for indole-2-carboxamides () .
Biological Activity
N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological activities.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2 |
| Molecular Weight | 362.43 g/mol |
| LogD | 2.7718 |
| Polar Surface Area | 60.188 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
These properties suggest that the compound may exhibit favorable interactions with biological targets due to its moderate lipophilicity and ability to form hydrogen bonds.
Anticancer Activity
Recent studies have demonstrated that derivatives of indole and benzimidazole compounds exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines.
Case Studies
- Inhibition of Cell Proliferation : A study reported that compounds similar to this compound showed IC50 values ranging from 0.2 to 3.0 µM against several human cancer cell lines, including MCF-7 and A549. The most potent derivatives demonstrated comparable efficacy to doxorubicin, a standard chemotherapy drug .
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to a significant reduction in tumor cell viability. Flow cytometry analysis indicated an apoptosis rate increase of approximately 39% in treated cells .
Neuroprotective Effects
Indole derivatives have been recognized for their neuroprotective properties, particularly against oxidative stress and neurodegenerative diseases.
Research Findings
- Oxidative Stress Protection : this compound has shown promise in protecting neuronal cells from hydrogen peroxide-induced damage, which is relevant in models of neurodegeneration .
- Mechanistic Insights : The compound appears to modulate inflammatory responses and enhance antioxidant defenses in neuronal cells, thereby contributing to its protective effects against neurotoxic agents .
Other Biological Activities
Beyond anticancer and neuroprotective effects, this compound may possess additional pharmacological activities worth exploring:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating a broader therapeutic utility.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism, further enhancing its anticancer profile.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide and structurally related compounds?
Methodological Answer:
The synthesis of benzimidazole-indole hybrids typically involves multi-step reactions. For example, benzimidazole precursors are often synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions. The indole-3-carboxamide moiety can be introduced using coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM. A critical step is optimizing reaction temperatures (e.g., reflux in acetic acid for 3–5 hours) to ensure high yields and purity . Characterization should include -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity, as demonstrated in analogous benzimidazole-triazole hybrids .
Basic Question: How should researchers characterize the structural and purity parameters of this compound?
Methodological Answer:
A combination of spectroscopic and analytical techniques is essential:
- NMR Spectroscopy : -NMR can resolve methyl and isopropyl groups on the indole and benzimidazole rings, while -NMR confirms carboxamide linkage (C=O at ~165–170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO).
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) to confirm purity .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
Advanced Question: How can researchers optimize reaction yields for challenging intermediates, such as the 1-methylbenzimidazole-5-amine precursor?
Methodological Answer:
Yield optimization often requires tailored catalysts and solvent systems. For example:
- Catalyst Screening : Use Pd/C or CuI for coupling reactions involving aryl halides, as seen in analogous indole-benzimidazole syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while additives like DMAP improve acylation efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% in similar heterocyclic systems .
Advanced Question: How to resolve contradictions in biological activity data, such as inconsistent IC50_{50}50 values across assays?
Methodological Answer:
Discrepancies may arise from assay conditions or target specificity. To address this:
- Standardize Assays : Use validated protocols (e.g., MTT for cytotoxicity, fluorescence polarization for receptor binding) and include positive controls (e.g., doxorubicin for anticancer assays) .
- SAR Analysis : Compare substituent effects; for example, methyl vs. isopropyl groups on indole may alter steric hindrance and binding affinity .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify conformational changes affecting activity .
Advanced Question: What computational strategies are recommended for elucidating the mechanism of action via molecular docking?
Methodological Answer:
- Target Selection : Prioritize receptors with structural homology to known benzimidazole/indole targets (e.g., kinases, GPCRs) using databases like PDB or UniProt .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) to account for flexible binding pockets.
- Validation : Compare docking poses with crystallographic data (e.g., PDB ID 1T46 for benzimidazole-protein complexes) and calculate binding free energies (MM-GBSA) .
Advanced Question: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in:
- Benzimidazole : Replace methyl with ethyl or cyclopropyl groups.
- Indole : Test substituents at the 1-position (e.g., isopropyl vs. tert-butyl).
- Pharmacophore Mapping : Use software like MOE to identify critical hydrogen bond donors/acceptors .
- In Vivo Testing : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models to correlate structural changes with efficacy .
Advanced Question: What analytical techniques are critical for detecting stereochemical impurities in the final product?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane:isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, as demonstrated in sulfonamide analogs .
- Circular Dichroism (CD) : Detect optical activity in non-crystalline samples, particularly for atropisomers .
Advanced Question: How to mitigate degradation during long-term stability studies?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the carboxamide bond) .
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize the compound for storage at -20°C .
- LC-MS/MS : Monitor degradation products and quantify stability-indicating parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
